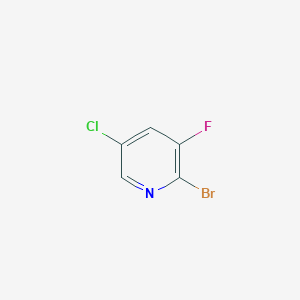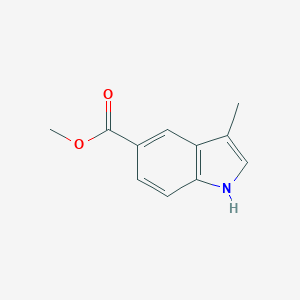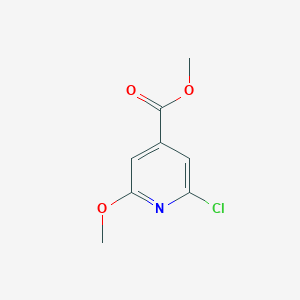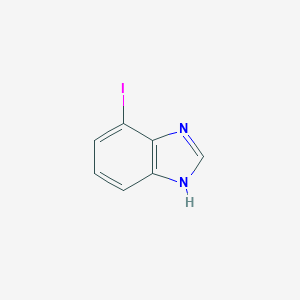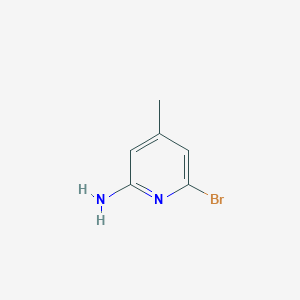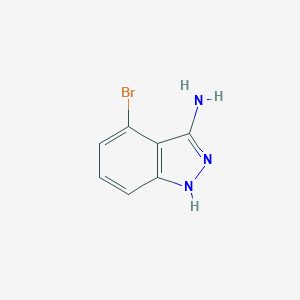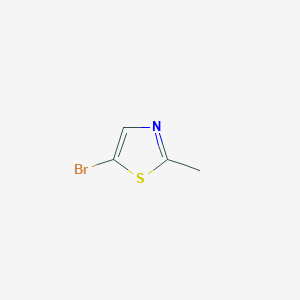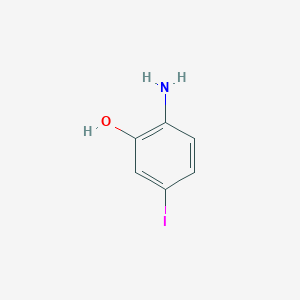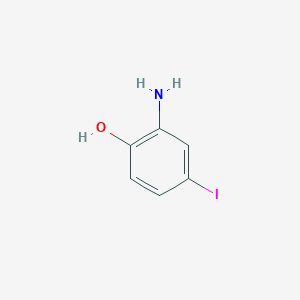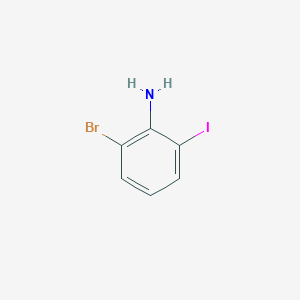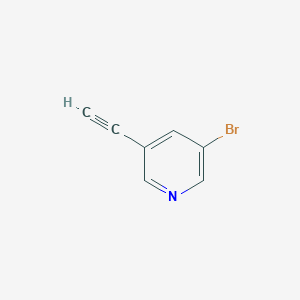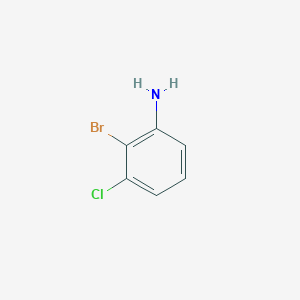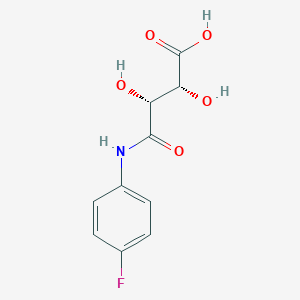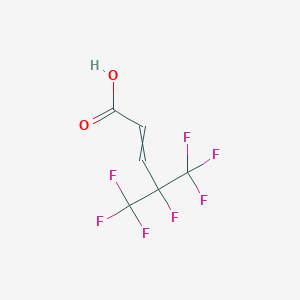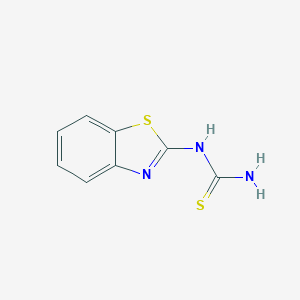
1,3-Benzothiazol-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-2-ylthiourea is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields, including medicine and agriculture. This compound is a derivative of benzothiazole and thiourea, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 1,3-Benzothiazol-2-ylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting various molecular targets, such as tubulin and topoisomerase II. In plants, 1,3-Benzothiazol-2-ylthiourea has been shown to enhance photosynthesis and increase the activity of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
1,3-Benzothiazol-2-ylthiourea has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In cancer cells, this compound has been shown to induce DNA damage and activate specific signaling pathways, leading to cell death. In plants, 1,3-Benzothiazol-2-ylthiourea has been shown to increase the levels of chlorophyll and carotenoids, leading to enhanced photosynthesis and plant growth. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Benzothiazol-2-ylthiourea has several advantages for lab experiments, including its relatively simple synthesis method and diverse biological activities. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary before using this compound in further experiments.
Direcciones Futuras
There are several future directions for the research on 1,3-Benzothiazol-2-ylthiourea. In medicine, this compound has the potential to be developed into novel anticancer and anti-inflammatory drugs. In agriculture, 1,3-Benzothiazol-2-ylthiourea could be further studied for its potential to increase crop yield and enhance plant growth. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
1,3-Benzothiazol-2-ylthiourea is a promising compound that has been studied for its diverse biological activities in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of 1,3-Benzothiazol-2-ylthiourea involves the reaction between benzothiazole and thiourea under specific conditions. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride or hydrochloric acid, and requires careful temperature control. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-2-ylthiourea has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases. In agriculture, 1,3-Benzothiazol-2-ylthiourea has been studied for its ability to promote plant growth and increase crop yield.
Propiedades
Número CAS |
14294-12-3 |
|---|---|
Nombre del producto |
1,3-Benzothiazol-2-ylthiourea |
Fórmula molecular |
C8H7N3S2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-ylthiourea |
InChI |
InChI=1S/C8H7N3S2/c9-7(12)11-8-10-5-3-1-2-4-6(5)13-8/h1-4H,(H3,9,10,11,12) |
Clave InChI |
JCPDRSRFHBJDLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC(=S)N |
Solubilidad |
25.8 [ug/mL] |
Sinónimos |
Thiourea, 2-benzothiazolyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



